1H-Imidazole, 2-methyl-1,4,5-triphenyl-
Description
Significance of Imidazole (B134444) Heterocycles in Contemporary Chemical Research
Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a structure of profound significance in contemporary chemical research. benthamdirect.comscialert.net Its aromaticity confers considerable stability, while the presence of both an acidic (pyrrole-like) and a basic (pyridine-like) nitrogen atom gives it amphoteric character. This unique electronic configuration allows it to act as a potent hydrogen bond donor and acceptor, a property crucial for its role in biological systems and as a versatile building block in synthesis. ijpsr.com
The imidazole ring is a fundamental component of many essential biological molecules, including the amino acid histidine and the neurotransmitter histamine, highlighting its importance in physiological processes. scialert.netijfmr.com In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. researchgate.net Consequently, imidazole derivatives are integral to numerous pharmaceuticals, exhibiting a broad spectrum of activities including antifungal, anticancer, anti-inflammatory, and antihypertensive properties. ijpsr.comijfmr.comresearchgate.net Beyond medicine, imidazoles are used as catalysts, corrosion inhibitors, and precursors for ionic liquids and advanced materials. ijfmr.com
Historical Development and Evolution of Imidazole Compound Research
The history of imidazole chemistry began in the 19th century. Although various derivatives were noted in the 1840s, the parent compound, imidazole, was first synthesized and characterized by the German chemist Heinrich Debus in 1858. ijpsr.com He obtained it through the reaction of glyoxal (B1671930) and ammonia (B1221849), a method that, while having low yields, established the foundational synthesis of this heterocyclic system. scialert.netijpsr.com This initial synthesis was later adapted into what is now known as the Debus-Radziszewski imidazole synthesis, a general and versatile method for preparing substituted imidazoles from a dicarbonyl compound, an aldehyde, and ammonia. japsonline.com
Early research focused on understanding the fundamental properties and reactivity of the imidazole ring. A significant milestone was the discovery of its presence in naturally occurring compounds like histidine, which spurred investigation into its biological roles. The 20th century saw an explosion in imidazole research, driven by the discovery of its utility in pharmaceuticals. The development of drugs like cimetidine (B194882) (an H2 receptor antagonist for treating ulcers) showcased the therapeutic potential of imidazole-containing compounds and prompted medicinal chemists to explore this scaffold extensively. researchgate.net In recent decades, research has expanded to include the development of novel synthetic methodologies, such as the Van Leusen imidazole synthesis, and the exploration of imidazole derivatives in materials science and catalysis. scialert.net
Overview of Advanced Research on Highly Substituted Imidazole Compounds
Modern synthetic chemistry has increasingly focused on the creation of highly substituted imidazoles to explore and fine-tune their chemical and biological properties. The functionalization of the imidazole core at its various carbon and nitrogen positions allows for the generation of vast libraries of compounds with diverse three-dimensional structures and electronic properties. researchgate.net Research into these complex derivatives is driven by the need for more selective and potent therapeutic agents. ijfmr.comijrpr.com
Advanced synthetic methods, often employing transition metal catalysis, have been developed to facilitate the efficient construction of these sterically hindered and electronically complex molecules. researchgate.net For example, copper-mediated C-H functionalization has emerged as a powerful tool for decorating the imidazole ring. researchgate.net The research on highly substituted imidazoles, such as triphenylimidazole derivatives, has revealed significant potential in areas like cancer therapy, where they have been investigated as inhibitors of protein-protein interactions (e.g., p53-MDM2) and as cytotoxic agents. benthamdirect.comijrpr.com Furthermore, the substitution pattern on the imidazole ring has been shown to critically influence the compound's biological activity, with modifications at the N-1, C-2, C-4, and C-5 positions leading to enhanced anti-inflammatory, antimicrobial, and analgesic properties. scialert.netijrpr.comscialert.net
Structure
3D Structure
Properties
CAS No. |
24499-04-5 |
|---|---|
Molecular Formula |
C22H18N2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-methyl-1,4,5-triphenylimidazole |
InChI |
InChI=1S/C22H18N2/c1-17-23-21(18-11-5-2-6-12-18)22(19-13-7-3-8-14-19)24(17)20-15-9-4-10-16-20/h2-16H,1H3 |
InChI Key |
GLMATDQQVFXTDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Imidazole, 2 Methyl 1,4,5 Triphenyl and Analogues
Classical and Multi-Component Reaction Pathways
The most prominent and widely utilized method for synthesizing 1,2,4,5-tetrasubstituted imidazoles is the one-pot, four-component condensation reaction. This approach involves the reaction of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and an ammonium (B1175870) salt (typically ammonium acetate) in a single reaction vessel. nih.govresearchgate.netrsc.org This convergent approach is highly valued for its atom economy and procedural simplicity, as it allows for the construction of complex molecular architectures from simple precursors without the need to isolate intermediates. nih.gov The reaction can be performed under various conditions, including solvent-free heating or in the presence of a variety of catalysts, which significantly influence the reaction's efficiency and yield. nih.govnih.gov
The Debus-Radziszewski reaction, first reported in the 19th century, is the foundational multi-component synthesis for imidazoles. nih.gov The original reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849) to form a tri-substituted imidazole (B134444). nih.gov This method has been extensively adapted for the synthesis of more complex, tetrasubstituted imidazoles, including N-substituted derivatives.
The modern adaptation for synthesizing 1,2,4,5-tetrasubstituted imidazoles replaces one equivalent of ammonia with a primary amine and uses ammonium acetate (B1210297) as the source for the second nitrogen atom. researchgate.net The general mechanism proceeds through the initial condensation of the 1,2-dicarbonyl compound with the amine and ammonium acetate, followed by the addition of an aldehyde and subsequent cyclization and oxidation to form the aromatic imidazole ring. While effective, the classical uncatalyzed reaction often requires harsh conditions and can result in lower yields, which has prompted the development of numerous catalyst-driven variations to improve the reaction's scope and efficiency. researchgate.net
Catalyst-Driven Synthetic Approaches
To overcome the limitations of classical methods, a vast array of catalysts has been developed to promote the synthesis of tetrasubstituted imidazoles. These catalysts enhance reaction rates, improve yields, and often allow for milder reaction conditions, aligning with the principles of green chemistry. The choice of catalyst can significantly impact the reaction's efficiency and selectivity.
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. Various organic molecules have been successfully employed to catalyze the four-component synthesis of tetrasubstituted imidazoles. For instance, trifluoroacetic acid has been used as an effective catalyst in ionic liquids, providing high yields under moderate conditions. rsc.org Other studies have demonstrated the utility of trityl chloride, which is proposed to generate a trityl carbocation in situ to promote the reaction under neutral, solvent-free conditions. mdpi.com These methods are advantageous due to the low cost, ready availability, and low toxicity of the organocatalysts.
Transition metals are known to catalyze a wide range of organic transformations. In the context of imidazole synthesis, copper salts have been shown to be effective. For example, cupric chloride (CuCl₂·2H₂O) has been used as a catalyst under microwave irradiation to afford 2,4,5-trisubstituted imidazoles in excellent yields with high purity. acs.org Copper acetate has also been cited as a catalyst for the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. rsc.org While palladium-catalyzed reactions are a cornerstone of modern organic synthesis, their application in this specific four-component condensation to form 1,2,4,5-tetrasubstituted imidazoles is less commonly reported than other catalytic systems. However, transition-metal-catalyzed methods, in general, are recognized as powerful tools for obtaining polysubstituted imidazoles through various synthetic pathways.
Brønsted acidic ionic liquids (BAILs) have gained significant attention as green and reusable catalysts. These compounds act as both the solvent and the catalyst, simplifying reaction work-up and minimizing waste. Various BAILs have been successfully applied to the synthesis of tetrasubstituted imidazoles. For example, 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPyH]C(NO₂)₃}, a nanostructured molten salt, has been shown to efficiently catalyze the one-pot, four-component reaction at room temperature under solvent-free conditions. The use of these catalysts often results in high yields, short reaction times, and allows for the easy recovery and reuse of the catalyst.
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. A variety of solid-supported catalysts have been developed for tetrasubstituted imidazole synthesis.
Nano-TiCl₄·SiO₂ has been demonstrated as a highly efficient, reusable heterogeneous catalyst. This solid acid catalyst promotes the one-pot procedure under solvent-free conditions at 110 °C, leading to good to excellent yields of 1,2,4,5-tetrasubstituted imidazoles. The catalyst can be easily recovered by filtration and reused multiple times without a significant loss in activity.
Table 1: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles using Nano-TiCl₄·SiO₂ Catalyst
| Entry | Aldehyde | Amine | Time (min) | Yield (%) |
| 1 | C₆H₅CHO | C₆H₅CH₂NH₂ | 15 | 94 |
| 2 | 4-ClC₆H₄CHO | C₆H₅CH₂NH₂ | 20 | 92 |
| 3 | 4-MeOC₆H₄CHO | C₆H₅CH₂NH₂ | 25 | 90 |
| 4 | 4-NO₂C₆H₄CHO | C₆H₅CH₂NH₂ | 30 | 85 |
| 5 | C₆H₅CHO | C₆H₅NH₂ | 20 | 92 |
| 6 | 4-ClC₆H₄CHO | C₆H₅NH₂ | 25 | 90 |
| 7 | 4-MeC₆H₄CHO | C₆H₅NH₂ | 25 | 91 |
| 8 | 4-NO₂C₆H₄CHO | C₆H₅NH₂ | 30 | 88 |
Reaction Conditions: Benzil (B1666583) (1 mmol), Aldehyde (1 mmol), Amine (1.2 mmol), Ammonium Acetate (1 mmol), Nano-TiCl₄·SiO₂ (0.04 g), Solvent-free, 110 °C.
Polyethylene glycol (PEG) has been utilized as a green, non-toxic, and biodegradable reaction medium for the synthesis of both tri- and tetrasubstituted imidazoles. While not a solid catalyst in the traditional sense, its ability to be recovered and reused, coupled with its role in promoting the reaction, makes it an environmentally friendly choice.
Plant Extract Derived Catalysts represent a novel approach to green chemistry. For instance, chromium(III) oxide (Cr₂O₃) nanoparticles synthesized using Zingiber officinale (ginger) root extract have been used as an efficient and reusable catalyst. nih.gov This "green" catalyst, in combination with microwave irradiation and water as a solvent, facilitates the synthesis of polysubstituted imidazoles in excellent yields. nih.gov This method highlights the potential of biogenic routes for catalyst preparation, further enhancing the sustainability of synthetic processes.
Precursor Compound Generation and Derivatization Routes
The construction of the 1H-Imidazole, 2-methyl-1,4,5-triphenyl- scaffold is typically achieved through a systematic approach that begins with the synthesis of a core structure, followed by the introduction of specific substituents. This can be done either through a multi-component reaction where all substituents are introduced in a single step or via post-synthetic modification of a pre-formed imidazole ring.
Synthesis of 2,4,5-Triphenyl-1H-imidazole Core Structures
The 2,4,5-triphenyl-1H-imidazole, also known as lophine, is a foundational precursor for many more complex analogues. Its synthesis is most commonly achieved through a three-component condensation reaction, a variant of the Debus-Radziszewski imidazole synthesis. sctunisie.org This reaction typically involves the cyclocondensation of a 1,2-dicarbonyl compound (benzil), an aldehyde (benzaldehyde), and an ammonia source (ammonium acetate). core.ac.uksciepub.com
Numerous catalysts and conditions have been developed to promote this reaction efficiently. For instance, a one-pot procedure can be conducted using lead tetraacetate to oxidize a 1,2-diol in situ to generate the required aldehyde, which then reacts with benzil and ammonium acetate. core.ac.uk Another approach employs a Brønsted acidic ionic liquid, diethyl ammonium hydrogen phosphate, as a reusable and efficient catalyst under solvent-free conditions. sciepub.com The use of a solid-supported acid catalyst, such as H₂SO₄·SiO₂, has also been reported to effectively drive the reaction at elevated temperatures. sctunisie.org These methods provide the core triphenylimidazole structure, which possesses a reactive N-H bond that can be used for further derivatization. scialert.netscialert.net
| Reactants | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|
| Benzil, Benzaldehyde (B42025), Ammonium Acetate | H₂SO₄·SiO₂, 110 °C, 1h | Use of a solid acid catalyst. | sctunisie.org |
| Benzil, Benzaldehyde, Ammonium Acetate | Diethyl ammonium hydrogen phosphate, 100 °C, solvent-free | Green, reusable catalyst; non-chromatographic work-up. | sciepub.com |
| 1,2-diphenylethane-1,2-diol, Benzil, Ammonium Acetate | Lead tetraacetate (oxidant), 70 °C, 3h | In situ generation of aldehyde from a diol precursor. | core.ac.uk |
Targeted Introduction of Methyl and Phenyl Substituents
The synthesis of the specific compound 1H-Imidazole, 2-methyl-1,4,5-triphenyl- requires the precise placement of a phenyl group at the N-1 position, a methyl group at the C-2 position, and two phenyl groups at the C-4 and C-5 positions. This is typically accomplished via a one-pot, four-component reaction. researchgate.netnih.gov This approach is a convergent and atom-economical method for generating highly substituted imidazoles. researchgate.net
The general methodology involves the condensation of:
A 1,2-dicarbonyl compound: Benzil (provides the C-4 and C-5 phenyl substituents).
An aldehyde: Acetaldehyde (B116499) (provides the C-2 methyl substituent).
A primary amine: Aniline (provides the N-1 phenyl substituent).
An ammonia source: Ammonium acetate .
This mixture is heated in the presence of a catalyst to facilitate the cyclocondensation. nih.govsharif.edu While the direct synthesis of 1H-Imidazole, 2-methyl-1,4,5-triphenyl- is not explicitly detailed in the cited literature, the synthesis of the analogous 1,2,4,5-tetraphenyl-1H-imidazole is well-documented, proceeding from benzil, benzaldehyde, aniline, and ammonium acetate. nih.govnih.gov By substituting benzaldehyde with acetaldehyde, the same established protocols can be applied to yield the desired 2-methyl derivative. A variety of catalysts, such as ZSM-11 zeolite or sulfonic acid-functionalized pyridinium (B92312) chloride, have been proven effective for these four-component syntheses, often under solvent-free conditions. nih.govsharif.edu
Post-Synthetic Functionalization for Novel Analogues
Once the imidazole core, such as 2,4,5-triphenyl-1H-imidazole, is formed, the acidic proton on the N-1 nitrogen provides a site for further modification, leading to a diverse range of novel analogues. scialert.netjapsonline.com This post-synthetic functionalization allows for the introduction of various chemical moieties to alter the compound's properties.
A prominent example is the Mannich reaction, where the N-H group of 2,4,5-triphenyl-1H-imidazole reacts with formaldehyde (B43269) and a secondary amine (like morpholine (B109124) or diethylamine) or other N-H containing heterocycles (like benzimidazole) to form N-methyl-linked derivatives. scialert.netscialert.net This reaction effectively attaches a new functional group to the N-1 position of the imidazole ring. scialert.net
Another common derivatization involves the reaction of the imidazole with chloroacetyl chloride in the presence of a base like potassium carbonate. japsonline.com This introduces a reactive carbonyl chloride group at the N-1 position, which can then be further reacted with various nucleophiles, such as primary amines (e.g., p-anisidine), to create a series of N-acylated imidazole derivatives. japsonline.com These post-synthetic strategies are crucial for building libraries of related compounds from a common precursor.
Methodological Advancements in Reaction Optimization and Yield Enhancement
Significant research has been dedicated to optimizing the synthesis of substituted imidazoles to improve yields, reduce reaction times, and enhance the environmental sustainability of the processes. sciepub.com Advancements span the development of novel catalysts, the use of alternative energy sources, and the application of statistical design methodologies. mdpi.com
Catalyst development is a key area of optimization. A wide array of catalysts have been shown to be effective, including heterogeneous catalysts like MIL-101(Cr) and ZSM-11 zeolite, which offer advantages such as high efficiency, reusability, and the ability to conduct reactions under solvent-free conditions. nih.govmdpi.com Ionic liquids and molten salts, such as 2,6-dimethylpyridinium trinitromethanide, have also been employed as green and reusable catalysts for four-component syntheses at room temperature. rsc.org Lewis acids and Brønsted acids, sometimes supported on silica, are also widely used to promote the condensation reactions. sctunisie.org
The use of microwave irradiation represents another major advancement, often leading to a dramatic reduction in reaction times and improved yields compared to conventional heating. researchgate.net Solvent-free, or "neat," reaction conditions are frequently paired with these advanced catalysts to create greener synthetic protocols that minimize waste. sciepub.commdpi.com The optimization of reaction parameters—such as catalyst loading, temperature, and reactant stoichiometry—is critical for maximizing yield and is often systematically studied to define the most efficient process for a given transformation. nih.gov
| Strategy | Example Catalyst/Condition | Typical Product | Advantages | Reference |
|---|---|---|---|---|
| Heterogeneous Catalysis | ZSM-11 Zeolite (50 mg) | 1,2,4,5-Tetrasubstituted Imidazoles | High yield, short reaction time (30 min), catalyst reusability, solvent-free. | nih.gov |
| Ionic Liquid Catalysis | [Pyridine-SO₃H]Cl | 1,2,4,5-Tetrasubstituted Imidazoles | Green, reusable catalyst; high yields under solvent-free conditions. | sharif.edu |
| Metal-Organic Framework (MOF) Catalyst | MIL-101(Cr) | 2,4,5-Trisubstituted Imidazoles | Highly efficient and reusable, solvent-free. | mdpi.com |
| Lewis Acid Catalysis | Trityl Chloride (Ph₃CCl) | 1,2,4,5-Tetrasubstituted Imidazoles | Neutral, solvent-free conditions; short reaction times. | rsc.org |
Advanced Spectroscopic and Structural Elucidation of 1h Imidazole, 2 Methyl 1,4,5 Triphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Detailed experimental NMR data for 1H-Imidazole, 2-methyl-1,4,5-triphenyl- is not available in the reviewed scientific literature. A comprehensive structural confirmation would typically involve the following analyses.
A theoretical ¹H NMR spectrum would be expected to show distinct signals corresponding to the different proton environments in the molecule. The methyl group protons (C-CH₃) would likely appear as a singlet in the upfield region. The protons on the three phenyl rings would produce a complex series of multiplets in the aromatic region of the spectrum. The precise chemical shifts and coupling patterns would depend on the electronic environment and spatial orientation of each phenyl group relative to the imidazole (B134444) core.
Vibrational Spectroscopy (IR and FT-IR) for Functional Group Identification
Experimental Infrared (IR) or Fourier-Transform Infrared (FT-IR) spectroscopic data for 1H-Imidazole, 2-methyl-1,4,5-triphenyl- are not specified in the available literature. An analysis would typically identify characteristic vibrational modes. Key absorptions would include C-H stretching vibrations from the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the imidazole and phenyl rings, and various bending vibrations that are characteristic of the substituted imidazole structure.
Mass Spectrometry (MS and HR-MS) for Molecular Weight and Fragmentation Analysis
While specific mass spectra for this compound are not detailed in the searched literature, Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) would be essential for determining the molecular weight and confirming the elemental composition. The molecular ion peak [M]⁺ in an MS spectrum would correspond to the molecular weight of the compound. Fragmentation analysis would likely show patterns corresponding to the loss of phenyl and methyl groups, providing further structural evidence.
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
The most definitive structural information for 1H-Imidazole, 2-methyl-1,4,5-triphenyl- comes from single-crystal X-ray diffraction (SCXRD) studies. nih.gov This powerful technique provides precise atomic coordinates, allowing for an unambiguous determination of the molecule's solid-state architecture.
The analysis confirms that the compound, with the chemical formula C₂₂H₁₈N₂, crystallizes to form a well-defined three-dimensional lattice, enabling detailed measurement of bond lengths, bond angles, and torsional angles.
The SCXRD data reveals a non-planar conformation for 1H-Imidazole, 2-methyl-1,4,5-triphenyl-. nih.gov The three phenyl groups attached to the central imidazole core are significantly twisted out of the plane of the heterocycle. This lack of coplanarity indicates that there is no significant delocalization between the π-systems of the phenyl rings and the imidazole moiety. nih.gov
The extent of this twisting is quantified by the dihedral angles formed between the plane of the imidazole ring and the planes of the substituent phenyl groups. These angles have been determined to be in the range of 25.90 (5)° to 63.49 (6)°. nih.gov This steric hindrance-induced twisting is a key feature of the molecule's conformation in the solid state.
Analysis of Crystal Packing and Intermolecular Interactions
The stability of the crystal structure is maintained by a network of weak intermolecular interactions. Key among these are C-H···π and π-π stacking interactions. C-H···π interactions involve hydrogen atoms from the phenyl or methyl groups interacting with the electron-rich π-systems of adjacent phenyl or imidazole rings. In structurally similar compounds, such as 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole, molecules are organized in layers and are stabilized by these C-H···π interactions. researchgate.net
Additionally, π-π stacking interactions, where the aromatic rings of adjacent molecules overlap, contribute to the cohesive energy of the crystal. nih.govrsc.orgmdpi.com While strong π-π stacking requires close, parallel alignment of aromatic rings, the twisted nature of the phenyl groups in this molecule may lead to offset or edge-to-face stacking arrangements. For instance, in a related chlorophenyl derivative, the minimum observed π-π distance is 4.333 Å, indicating the presence of such interactions. researchgate.net The interplay between these hydrogen bonds and π-π stacking interactions ultimately defines the stacking patterns of the bulky luminophores. rsc.org These noncovalent forces are crucial in determining the function of diverse molecules, with analyses of protein structures revealing that the imidazole ring is involved in hydrogen bonds, cation−π interactions, π−π stacking, and NH−π interactions. vu.nl
Table 1: Key Structural Features and Intermolecular Interactions
| Feature | Description | Source(s) |
|---|---|---|
| Phenyl Ring Orientation | The phenyl groups are significantly twisted relative to the central imidazole ring. | nih.gov |
| Dihedral Angles | The angles between the phenyl groups and the imidazole ring are in the range of 25.90° to 63.49°. | nih.gov |
| Primary Interactions | C-H···π interactions and π-π stacking are the dominant forces stabilizing the crystal packing. | researchgate.netvu.nl |
| π-π Stacking Distance | In a closely related structure, the minimum observed π-π distance is 4.333 Å. | researchgate.net |
Theoretical and Computational Investigations of 1h Imidazole, 2 Methyl 1,4,5 Triphenyl
Thermodynamic Parameters and Energetic Considerations (e.g., Heats of Formation)
However, insights into its energetic considerations can be gleaned from theoretical and computational investigations of related, simpler imidazole (B134444) derivatives. Computational chemistry, particularly methods like Density Functional Theory (DFT), provides a powerful tool for estimating the thermodynamic properties of molecules for which experimental data is scarce. Such studies on substituted imidazoles can help in understanding the energetic contributions of different functional groups to the imidazole core.
To provide a contextual understanding, it is useful to examine the thermodynamic data for the parent and substituted imidazole compounds. For instance, the thermodynamic properties of 1H-Imidazole, 2-methyl- and 1H-Imidazole, 2,4,5-triphenyl- have been subjects of both experimental and computational studies.
A recent comprehensive study in 2024 explored the thermodynamics of a series of phenylimidazoles, including 1H-Imidazole, 2,4,5-triphenyl- . acs.orgnih.gov This research involved experimental measurements of heat capacity and volatility, alongside quantum chemical calculations to establish correlations between molecular structure and thermodynamic properties. acs.orgnih.gov The study highlighted the additive effects of introducing phenyl groups to the imidazole ring on its thermodynamic stability. acs.orgnih.gov
For a precise determination of the thermodynamic parameters of 1H-Imidazole, 2-methyl-1,4,5-triphenyl- , dedicated computational studies would be required. Such investigations would involve geometry optimization of the molecule followed by frequency calculations to obtain the enthalpy, entropy, and Gibbs free energy at different temperatures. Isodesmic reactions are a common computational strategy to accurately predict the heat of formation of complex molecules by referencing simpler molecules with known experimental data.
The following table summarizes available thermodynamic data for related imidazole compounds to provide a comparative perspective.
| Compound Name | Property | Value | Unit | Source |
| 1H-Imidazole, 2-methyl- | Proton Affinity (PAff) | 963.40 | kJ/mol | chemeo.com |
| Gas Basicity (BasG) | 929.60 | kJ/mol | chemeo.com | |
| 1H-Imidazole, 2,4,5-triphenyl- | Enthalpy of Fusion (ΔfusH) | 35.15 - 37.31 | kJ/mol | chemeo.com |
It is important to note that the values in the table are for related but distinct chemical entities. The thermodynamic properties of 1H-Imidazole, 2-methyl-1,4,5-triphenyl- would be a composite of the contributions from the imidazole core, the three phenyl groups, and the methyl group, as well as the interactions between these substituents.
Reactivity and Mechanistic Studies of 1h Imidazole, 2 Methyl 1,4,5 Triphenyl and Derivatives
Investigation of Reaction Mechanisms and Pathways
The reactivity of the 1H-imidazole, 2-methyl-1,4,5-triphenyl- core and its derivatives is primarily understood through the lens of its synthesis, which often involves elegant multi-component reactions. These studies provide insight into the fundamental pathways of imidazole (B134444) ring formation.
The synthesis of 2,4,5-trisubstituted imidazoles, including the 2-methyl-1,4,5-triphenyl- variant, is most commonly achieved through a one-pot, three-component condensation reaction. sciepub.comamazonaws.com This approach is noted for its efficiency and atom economy, as it avoids the isolation of intermediate products. core.ac.uk The standard reactants for this synthesis are a 1,2-dicarbonyl compound (typically benzil), an aldehyde, and a source of ammonia (B1221849) (commonly ammonium (B1175870) acetate). amazonaws.comresearchgate.net For the specific synthesis of 1H-Imidazole, 2-methyl-1,4,5-triphenyl-, the aldehyde reactant would be acetaldehyde (B116499).
The generally accepted mechanism for this reaction proceeds through several key steps. core.ac.uk Initially, the aldehyde reacts with ammonium acetate (B1210297) to form an imine. Concurrently, the 1,2-dicarbonyl compound (benzil) also reacts with ammonium acetate. These two intermediates then condense, followed by a cyclization and subsequent dehydration (aromatization) step to yield the final 2,4,5-trisubstituted imidazole ring. core.ac.uk This one-pot procedure is a powerful method for generating a diverse library of imidazole derivatives from simple starting materials. sciepub.com
The efficiency of the multi-component synthesis of triphenyl-imidazole derivatives is significantly enhanced by the use of catalysts. A wide array of catalysts have been studied to improve reaction rates and yields under milder conditions. researchgate.net These can be broadly categorized as acid catalysts, including Brønsted acids, Lewis acids, and solid acid catalysts. sciepub.comresearchgate.net
For instance, Brønsted acidic ionic liquids, such as diethyl ammonium hydrogen phosphate, have been shown to be effective, reusable catalysts for this transformation under solvent-free conditions. sciepub.com Similarly, methane (B114726) sulphonic acid serves as a cost-effective and efficient catalyst. amazonaws.com The catalytic mechanism in these cases involves the protonation of the carbonyl groups of the aldehyde and benzil (B1666583), which increases their electrophilicity and facilitates the condensation and cyclization steps. rasayanjournal.co.in
Heterogeneous and "green" catalysts have also been developed. Syzygium cumini seed extract, which contains various phytochemicals, acts as a natural acid catalyst, promoting the reaction in an environmentally benign manner. rasayanjournal.co.in Other studied catalysts include lead tetraacetate (which also serves to oxidize 1,2-diols to aldehydes in situ), core.ac.uk nano-TiCl₄·SiO₂, researchgate.net and trichloromelamine. semanticscholar.org The choice of catalyst can influence reaction times and yields, with many modern protocols achieving high yields in short periods. sciepub.comrasayanjournal.co.in
Table 1: Selected Catalysts for the Synthesis of 2,4,5-Triphenyl-1H-imidazole Derivatives
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Diethyl ammonium hydrogen phosphate | Benzil, Benzaldehyde (B42025), Ammonium acetate | 100°C, Solvent-free | 95 | sciepub.com |
| Syzygium cumini seed extract | Benzil, Benzaldehyde, Ammonium acetate | Water, Reflux | 96 | rasayanjournal.co.in |
| Methane sulphonic acid | Benzil, Benzaldehyde, Ammonium acetate | Reflux | 92 | amazonaws.com |
| Lead tetraacetate | 1,2-Diphenylethane-1,2-diol, Benzil, Ammonium acetate | Ethanol, 70°C | 96 | core.ac.uk |
| Trichloromelamine | Benzil, Benzaldehyde, Ammonium acetate | Ethanol, Reflux | 98 | semanticscholar.org |
Identification and Characterization of Reaction Intermediates
While the multi-component synthesis of 2,4,5-triphenyl imidazoles is often performed as a one-pot reaction without isolating intermediates, mechanistic studies have proposed the identities of transient species. core.ac.uk The formation of the imidazole ring is not a single mechanistic step but a sequence involving the formation and reaction of several intermediates.
Based on the established reaction pathways, the primary intermediates are believed to be:
Aldimine Species : Formed from the condensation of an aldehyde (e.g., acetaldehyde or benzaldehyde) and ammonia (from ammonium acetate). This species provides the C2-N3 fragment of the imidazole ring. core.ac.uk
α-aminoketone or related species : Formed from the reaction of the 1,2-dicarbonyl compound (benzil) with ammonia. This intermediate provides the C4-C5-N1 fragment.
The proposed mechanism involves the nucleophilic attack of the α-aminoketone intermediate on the aldimine intermediate. This is followed by intramolecular cyclization and a final dehydration step, which leads to the aromatic imidazole ring. core.ac.uk The direct isolation and characterization of these intermediates are challenging due to their transient nature in the one-pot reaction mixture. However, their existence is inferred from the final structure of the product and by analogy to related condensation reactions in organic chemistry.
Controlled Chemical Transformations and Functionalization Reactions
The 2-methyl-1,4,5-triphenyl-1H-imidazole scaffold is not only a target for synthesis but also a valuable starting point for further chemical modifications. Its structure contains a reactive N-H proton at the N-1 position, which is the primary site for functionalization.
The 2,4,5-triphenyl-1H-imidazole core serves as a versatile synthetic building block for creating more complex molecules. The presence of an abstractable hydrogen atom on the imidazole ring allows for its use in various subsequent reactions. scialert.net This reactivity enables the introduction of a wide range of substituents at the N-1 position, leading to the development of libraries of derivatives with modified properties. japsonline.com
For example, the imidazole core can be used in Mannich reactions, where it reacts with formaldehyde (B43269) and a secondary amine to generate N-aminomethylated derivatives. scialert.net It can also be N-acylated by reacting with acyl chlorides, such as chloroacetyl chloride, in the presence of a base. japsonline.com These transformations highlight the utility of the triphenyl-imidazole scaffold as a platform for generating new chemical entities.
Key functionalization reactions include:
N-Alkylation and N-Acylation : Reaction with alkyl halides or acyl chlorides introduces alkyl or acyl groups. A common example is the reaction with chloroacetyl chloride in the presence of potassium carbonate to yield 1-(chloroacetyl)-2,4,5-triphenyl-1H-imidazole. japsonline.com
Mannich Reaction : Condensation with formaldehyde and various secondary amines (like morpholine (B109124) or dimethylamine) or other N-H containing heterocycles (like benzimidazole (B57391) or benzotriazole) yields the corresponding Mannich bases. scialert.net
Salt Formation : As a basic heterocycle, the imidazole can be protonated by strong acids to form imidazolium (B1220033) salts. For example, reaction with p-toluenesulfonic acid yields 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonate. sctunisie.org
Table 2: Examples of Functionalization Reactions of 2,4,5-Triphenyl-1H-imidazole
| Reagent(s) | Base/Conditions | Functional Group Added at N-1 | Product Type | Reference |
|---|---|---|---|---|
| Chloroacetyl chloride | K₂CO₃, Acetone | -CH₂COCl | N-Acyl derivative | japsonline.com |
| Formaldehyde, Morpholine | Ethanol, Reflux | -CH₂-N(CH₂)₄O | Mannich Base | scialert.net |
| Formaldehyde, Benzimidazole | Ethanol, Reflux | -CH₂-(C₇H₅N₂) | Mannich Base | scialert.net |
| p-Toluenesulfonic acid | Acetonitrile, 70°C | Protonation (forms salt) | Imidazolium salt | sctunisie.org |
Advanced Research Applications in Materials Science and Catalysis
Coordination Chemistry and Metal Complexation Research
The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to one or more surrounding molecules or ions, known as ligands. The unique structural features of 1H-Imidazole, 2-methyl-1,4,5-triphenyl- make it an intriguing candidate for ligand design and the study of metal-imidazole interactions.
Ligand Design and Metal-Imidazole Interactions
The design of ligands is a critical aspect of coordination chemistry, as the properties of a metal complex are heavily influenced by the nature of its ligands. 1H-Imidazole, 2-methyl-1,4,5-triphenyl- possesses a combination of steric bulk and electronic characteristics that make it a compelling subject for ligand design. The presence of three phenyl groups at positions 1, 4, and 5, along with a methyl group at the 2-position, creates a sterically crowded environment around the imidazole (B134444) core.
A key study on the crystal structure of 2-methyl-1,4,5-triphenyl-1H-imidazole revealed that the three phenyl substituent groups are not delocalized with the imidazole moiety. researchgate.net The dihedral angles formed between these phenyl groups and the imidazole ring are in the range of 25.90° to 63.49°. researchgate.net This non-planar arrangement has significant implications for its coordination behavior. The steric hindrance can influence the coordination geometry around a metal center, potentially leading to the formation of complexes with unusual structures and reactivity.
The nitrogen atoms of the imidazole ring are the primary sites for metal coordination. The electronic properties of the imidazole ring, influenced by the attached phenyl and methyl groups, dictate the strength and nature of the metal-imidazole bond. While specific studies on the metal complexes of 1H-Imidazole, 2-methyl-1,4,5-triphenyl- are not extensively documented in the reviewed literature, the structural data available suggests its potential to act as a monodentate ligand, coordinating to a metal center through one of its nitrogen atoms. The steric bulk would likely prevent the formation of simple, highly symmetric coordination spheres, instead favoring lower coordination numbers or distorted geometries.
Catalysis Research (Homogeneous and Heterogeneous Systems)
The application of imidazole derivatives in catalysis is a burgeoning area of research. These compounds can act as catalysts themselves (organocatalysis) or serve as ligands in metal-based catalysts. Their versatility extends to both homogeneous and heterogeneous catalytic systems.
Exploration in Organocatalysis
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Imidazole and its derivatives have been explored as organocatalysts for various transformations due to their basic and nucleophilic nature. The nitrogen atoms in the imidazole ring can act as a Brønsted base or a nucleophile, activating substrates and facilitating reactions.
While direct studies on the use of 1H-Imidazole, 2-methyl-1,4,5-triphenyl- as an organocatalyst are limited in the available literature, the general principles of imidazole catalysis can be applied. For instance, imidazole has been successfully employed as an organocatalyst in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. ias.ac.in The catalytic activity of imidazole in this context is attributed to its ability to activate the reactants through hydrogen bonding and proton transfer. The steric and electronic properties of the substituents on the imidazole ring can significantly modulate its catalytic activity. The bulky phenyl groups in 1H-Imidazole, 2-methyl-1,4,5-triphenyl- might influence the substrate scope and stereoselectivity of the catalyzed reactions.
Development of Supported Catalyst Systems
To bridge the gap between homogeneous and heterogeneous catalysis, researchers are actively developing supported catalyst systems. These systems involve the immobilization of a homogeneous catalyst onto a solid support, which facilitates catalyst separation and recycling. Imidazole derivatives are attractive candidates for the development of supported catalysts.
Research has shown that various catalysts can be used for the synthesis of 2,4,5-trisubstituted imidazoles, including heterogeneous systems like clay-supported heteropolyacids and periodic mesoporous organosilica-supported ionic liquids. researchgate.net These findings suggest the feasibility of immobilizing imidazole-based catalysts on solid supports. Although no specific supported catalyst systems based on 1H-Imidazole, 2-methyl-1,4,5-triphenyl- were found in the reviewed literature, its structural features suggest that it could be anchored to a support material through one of its phenyl rings, potentially leading to a recyclable catalyst for various organic transformations.
Optoelectronic Materials and Non-Linear Optics (NLO) Research
The unique electronic structure of imidazole derivatives, characterized by a π-conjugated system, makes them promising candidates for applications in optoelectronic devices and non-linear optics.
Applications in Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are a class of solid-state lighting devices that utilize organic compounds as the emissive layer. Imidazole derivatives have been extensively investigated for their potential use in OLEDs due to their excellent photoluminescence properties and good thermal stability. nih.govnih.gov
The photophysical properties of imidazole derivatives are highly tunable through chemical modification. The introduction of different substituent groups on the imidazole core can alter the emission color, quantum yield, and charge transport properties. The presence of the four substituent groups in 1H-Imidazole, 2-methyl-1,4,5-triphenyl- offers ample opportunities for tuning its optoelectronic properties for potential use in OLEDs. The table below summarizes the performance of an OLED device fabricated using a related 1,4,5-triphenylimidazole (B8435526) derivative.
| Emitting Dopant | Host | Emission Color | Luminance (cd/m²) | External Quantum Efficiency (%) |
| 1,4,5-triphenylimidazole-phenothiazine derivative | 1,3-bis(N-carbazolyl)benzene | Blue | 648 | 1.48 |
Data extracted from a study on related triphenylimidazole-phenothiazine fluorophores. nih.gov
Research into imidazole derivatives for second-order non-linear optics has also been conducted, indicating that a good balance of nonlinearity, transparency, and thermal stability can be achieved in these types of compounds. researchgate.net This suggests that 1H-Imidazole, 2-methyl-1,4,5-triphenyl- could also be a candidate for NLO applications.
Investigation as Fluorescent Whitening Agents
Fluorescent whitening agents (FWAs), also known as optical brighteners, are chemical compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This phenomenon makes materials to which they are added appear whiter and brighter. While various classes of organic molecules are utilized as FWAs, there is ongoing research into new structures with improved photostability, compatibility with different substrates, and enhanced whitening effects.
Currently, there is no publicly available scientific literature or patent documentation that specifically investigates the application of 1H-Imidazole, 2-methyl-1,4,5-triphenyl- as a fluorescent whitening agent. Research in this area has historically focused on other heterocyclic systems such as stilbenes, coumarins, and benzoxazoles. Therefore, detailed research findings, performance data, or comparative analyses for this specific compound in the context of fluorescent whitening agents are not available.
Explorations of Biological Interactions and Mechanistic Pathways
Theoretical Modeling and In Silico Predictions of Biological Interactions
Computational methods provide a powerful lens for preemptively evaluating the biological potential of chemical compounds, offering insights into their mechanisms of action and potential therapeutic applications. For 1H-Imidazole, 2-methyl-1,4,5-triphenyl-, and its structural analogs, in silico studies, including molecular docking and bioactivity predictions, have been instrumental in elucidating their interactions with biological targets at a molecular level.
Molecular Docking Studies for Receptor Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential drug candidates. Studies on derivatives of 2,4,5-triphenyl-1H-imidazole have explored their binding affinities with various protein targets.
One such study investigated a novel 2,4,5-triphenyl imidazole (B134444) derivative and its interaction with the human Keap1 Kelch domain (PDB ID: 4XMB) and HLA-DRB1 in complex with a citrullinated peptide (PDB ID: 6BIV). ijpsr.comijpsr.com The results indicated a significant binding affinity for the Keap1 Kelch domain, suggesting potential activity related to the Nrf2-Keap1 signaling pathway, which is crucial in cellular defense against oxidative stress. Conversely, the derivative showed poor binding affinity with the HLA-DRB1 complex, implying it is unlikely to influence immune processes involving this specific complex. ijpsr.comijpsr.com
In another investigation, the anxiolytic potential of triphenyl imidazole derivatives was assessed through molecular docking with the GABA-A receptor. The study demonstrated that the compounds effectively docked into the binding pocket of the GABA-A receptor, suggesting a potential mechanism for their observed anxiolytic effects.
Furthermore, imidazole-based 1,2,3-triazoles, which share the core imidazole structure, have been docked against carbonic anhydrase II (CA II), a zinc-containing enzyme involved in various physiological processes. scielo.br The docking analysis of these derivatives revealed excellent binding scores, with some compounds showing high binding affinity, which correlated with their potent in vitro inhibitory activity against the enzyme. scielo.br This suggests that the imidazole scaffold is a key contributor to the interaction with the CA II active site. scielo.br
The table below summarizes the findings from various molecular docking studies on derivatives of the core 2,4,5-triphenyl-1H-imidazole structure.
| Derivative of 1H-Imidazole, 2-methyl-1,4,5-triphenyl- | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Findings |
| 2-chloro-1-(2,4,5-triphenyl-1H-imidazole-1-yl) ethenone | Human Keap1 Kelch domain | 4XMB | Not explicitly stated, but described as "significant binding affinity" ijpsr.com | Potential interaction with the Nrf2-Keap1 pathway. ijpsr.comijpsr.com |
| 2-chloro-1-(2,4,5-triphenyl-1H-imidazole-1-yl) ethenone | HLA-DRB1 complex | 6BIV | Below -9 ijpsr.com | Poor binding interaction, unlikely to influence related immune processes. ijpsr.comijpsr.com |
| Various triphenyl imidazole derivatives | GABA-A Receptor | Not specified | Not explicitly stated | Compounds appropriately docked into the binding pocket, supporting potential anxiolytic activity. |
| Imidazole-based 1,2,3-triazoles (e.g., compounds 5a and 5f) | Carbonic Anhydrase II | Not specified | -8.0 and -8.4 scielo.br | Excellent binding scores correlating with potent inhibitory activity. scielo.br |
| Imidazole-thiazole hybrids (e.g., compound 5a) | Protein Kinase (related to cancer) | 6LUD | Not explicitly stated | Hydrogen bonding with LYS 745 and MET 793, indicating stable interactions. nih.gov |
Computational Prediction of Bioactivity Profiles
In addition to molecular docking, other computational tools are employed to predict the broader biological activities of compounds based on their chemical structure. These in silico methods can forecast a range of properties, from pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion) to potential therapeutic effects and toxicities.
For derivatives of 2,4,5-triphenyl imidazole, computational software such as Molinspiration, ADMET SAR, and PASS has been utilized to predict their biological activities. zenodo.org These predictions help in the initial stages of drug design by identifying compounds that possess desirable physicochemical properties and are likely to exhibit drug-like characteristics, such as adherence to Lipinski's rule of five. zenodo.org
Studies have also assessed parameters like the similarity index and Log P values for triphenyl imidazole derivatives, which are crucial for predicting a drug's ability to penetrate the central nervous system. Favorable Log P values in some of these derivatives suggest good potential for CNS activity.
The prediction of bioactivity is not limited to therapeutic effects. For instance, the ADME properties of various imidazole derivatives have been evaluated and found to fall within a favorable range for potential drug candidates. nih.gov This comprehensive in silico screening allows researchers to prioritize which compounds should be synthesized and tested in vitro, thereby accelerating the drug discovery process. nih.gov
While specific, detailed bioactivity profiles for 1H-Imidazole, 2-methyl-1,4,5-triphenyl- are not extensively documented in the reviewed literature, the consistent findings for its close derivatives suggest that this class of compounds holds significant potential for diverse biological activities. The combination of a rigid imidazole core with multiple phenyl substitutions appears to be a promising scaffold for interacting with various biological targets. researchgate.net
Q & A
Q. What are the standard synthetic routes for preparing 2-methyl-1,4,5-triphenyl-1H-imidazole?
The compound is typically synthesized via condensation reactions. A common method involves reacting substituted aldehydes, ammonium acetate, and benzil in glacial acetic acid under reflux (80–90°C) for 4–6 hours . Alternative approaches include using chloro acetyl chloride with anhydrous potassium carbonate in acetone, followed by recrystallization from ethanol to yield crystalline products . For foundational synthesis, the "benzil method" (condensation of benzil, ammonium acetate, and substituted amines) is widely employed, achieving yields of ~70–85% under optimized conditions .
Key Reaction Table
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Benzil, NH₄OAc, substituted aldehyde | Glacial acetic acid | 80–90°C | 4–6 hrs | 70–85% |
| 2,4,5-Triphenyl-1H-imidazole + chloro acetyl chloride | Acetone | Cold stirring | 5–6 hrs | ~65% |
Q. Which spectroscopic techniques are critical for structural validation?
- FT-IR : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, C-H aromatic stretches at 3000–3100 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., phenyl proton integration at δ 7.2–7.8 ppm, methyl group at δ 2.3–2.5 ppm) .
- Single-crystal X-ray diffraction : Resolves 3D molecular geometry (e.g., dihedral angles between phenyl rings, bond lengths <1.5 Å) with R-factors <0.05 .
- UV-Vis : Monitors electronic transitions (λmax ~250–300 nm for π→π* transitions) .
Q. What safety protocols are recommended during synthesis?
- Use fume hoods to avoid inhalation of volatile reagents (e.g., chloro acetyl chloride).
- Wear nitrile gloves and goggles when handling anhydrous potassium carbonate (skin irritant) .
- Consult MSDS for 1H-imidazole derivatives, noting hazards like acute toxicity (Category 4) and environmental persistence .
Advanced Research Questions
Q. How can computational modeling optimize bioactivity predictions?
Step 1 : Perform molecular docking (e.g., AutoDock Vina) to identify binding affinities with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Use a grid box size of 25×25×25 ų centered on the active site . Step 2 : Conduct Comparative Molecular Similarity Indices Analysis (CoMSIA) to map steric, electrostatic, and hydrophobic fields. Train models with a dataset of 34 analogs (pED50 values) and validate with a test set (n=10) to ensure R² >0.8 . Step 3 : Validate predictions via in vitro assays (e.g., carrageenan-induced paw edema for anti-inflammatory activity) .
Q. How to resolve contradictions in synthetic yields across studies?
Discrepancies often arise from:
- Reagent purity : Impure benzil reduces yields by 15–20% .
- Reaction time : Extending condensation beyond 6 hours may degrade imidazole products .
- Solvent choice : Ethanol vs. acetone recrystallization alters crystal packing and final purity . Solution : Use Design of Experiments (DoE) to optimize parameters (e.g., Taguchi method for solvent/temperature interactions).
Q. What advanced crystallographic tools refine structural data?
Q. How to design derivatives for enhanced antimicrobial activity?
Strategy :
- Introduce electron-withdrawing groups (e.g., -NO₂ at the 4-phenyl position) to increase lipophilicity (logP >3.5) and membrane penetration .
- Replace methyl with trifluoromethyl (-CF₃) to improve metabolic stability (t₁/₂ >4 hrs in microsomal assays) . Validation : Test against Candida albicans via disk diffusion (zone of inhibition >15 mm at 100 µg/mL) .
Q. What assays evaluate anti-inflammatory efficacy?
- Carrageenan-induced paw edema : Administer 100 mg/kg test compound orally; measure edema volume reduction at 1 and 3 hours post-injection using plethysmometry. Calculate inhibition as [1 - (Vt/Vc)] × 100 .
- COX-2 inhibition : Use ELISA kits to quantify prostaglandin E₂ (PGE₂) suppression (IC₅₀ <10 µM considered potent) .
Data Contradiction Analysis
Q. Why do computational and experimental bioactivity data diverge?
- Solvent effects : DFT calculations (gas phase) may ignore aqueous solubility limitations (e.g., logS <−4.0 reduces in vivo efficacy) .
- Protein flexibility : Rigid docking underestimates binding entropy (ΔG error >2 kcal/mol) . Mitigation : Use molecular dynamics (MD) simulations (50 ns trajectories) to account for receptor flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
